Compound Description: This series of novel compounds features a sulfonamide functionality combined with a 2-azitidinone group. They were synthesized and evaluated for their antibacterial and antioxidant properties. Compounds 5f, 5l, 5n, and 5r displayed excellent antibacterial activity, surpassing streptomycin. Compounds 5c, 5f, 5l, 5o, and 5r exhibited notable antioxidant properties in a DPPH radical scavenging assay .
Compound Description: These compounds were synthesized by condensing 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological activity studies demonstrated that chlorine-containing derivatives exhibit higher toxicity against six bacterial strains. Notably, the compound with both chlorine and methoxy substituents displayed increased toxicity .
Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, making it a promising non-ulcerogenic anti-inflammatory agent. While it demonstrates pharmacological benefits, it exhibits poor metabolic stability in rat and human microsomes due to extensive cytochrome P450 (P450) enzyme metabolism, specifically on the phenethyl group .
Compound Description: This compound, characterized by X-ray crystallography, showcases a dihydropyrazolone unit that participates in intermolecular hydrogen bonding, contributing to its crystal packing and stability .
Compound Description: Synthesized from the reaction of a pyrazole carbothioamide derivative with N-(4-nitrophenyl)maleimide, this compound's cyclization was confirmed through FT-IR, NMR, and LCMS data .
Compound Description: This compound demonstrated potent serotonin reuptake inhibition in vitro, comparable to the standard drug sertraline. In vivo studies using a chronic mild stress (UCMS) protocol in mice revealed a statistically significant antidepressant effect at a dose of 20 mg per kg body weight .
Compound Description: This compound's crystal structure, elucidated by X-ray diffraction analysis, revealed its triclinic crystal system and the presence of N—H···O hydrogen bonds contributing to its molecular packing .
Compound Description: This compound is a potent and selective oxytocin (OT) receptor antagonist, demonstrating nanomolar affinity for both rat and human OT receptors. It effectively inhibits OT-induced uterine contractions and shows promise as a tocolytic agent for preterm labor management .
Compound Description: This compound acts as a selective GSK3β inhibitor. When co-administered with genistein or 17β-estradiol, it enhances their cardioprotective effects against myocardial infarction in rabbits by restoring Akt phosphorylation and activating mitochondrial ATP-dependent potassium channels .
Compound Description: This compound, characterized by X-ray diffraction, features strong N--H…O hydrogen bonds and exhibits a three-dimensional network structure facilitated by various intermolecular interactions, including N—H...π, C—H…π, and C—H...Cl interactions .
Compound Description: This compound represents a potential genotoxic impurity found in the antineoplastic agent osimertinib mesylate. A sensitive UPLC-QDa method was developed to quantify its trace levels in the drug substance .
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, each exhibiting different twists in the 5-bromo-1H-indole ring relative to the hexahydroquinoline ring .
Compound Description: This chalcone derivative was synthesized via an N-alkylation reaction and investigated for its potential as an antimalarial agent through molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Despite showing a lower binding affinity to PfDHFR-TS than proguanil, its distinct interaction profile, resembling a known in vitro antimalarial, suggests its potential as an antimalarial candidate .
Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed a sofa conformation for the cyclohexene ring, a slight boat conformation for the 1,4-dihydropyridine ring, and a planar indole ring system. The crystal packing is stabilized by N—H⋯O and weak C—H⋯O hydrogen bonds, forming chains and ladder motifs .
Compound Description: This compound's crystal structure comprises two independent molecules linked by C—H⋯N hydrogen bonds. Further stabilization arises from C—H⋯N, C—H⋯F hydrogen bonds, weak π-π interactions, and C—H⋯π interactions, contributing to its three-dimensional architecture .
Compound Description: This compound's crystal structure shows a twisted conformation with intermolecular C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions contributing to a three-dimensional network. The study also identified a non-merohedral twin in the sample .
Compound Description: The crystal structure of this compound reveals various ring conformations, including envelope and twist conformations. N—H⋯N and C—H⋯O intermolecular hydrogen bonds, along with C—H⋯π interactions, contribute to the compound's crystal packing stability .
Compound Description: This compound's crystal structure reveals a planar β-lactam ring, a twist conformation in the pyrrolidine ring, and stabilization through intramolecular C—H⋯Cl, C—H⋯O hydrogen bonds, and intermolecular C—H⋯O, N—H⋯O hydrogen bonds, and weak π⋯π interactions .
Compound Description: The crystal structure of this compound shows an oxadiazolethione ring inclined to the pyrazole ring, a rotationally disordered 4-chlorophenyl ring, and intermolecular N—H⋯N and C—H⋯N hydrogen bonds forming dimers and ribbons, further linked by C—H⋯Cl hydrogen bonds .
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides
Compound Description: This series of compounds, with 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) as the lead, acts as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). Structure-activity relationship studies highlighted the influence of electronegative substituents on the benzamide moiety and halogen atoms on the phenyl rings on potency and binding affinity .
Compound Description: This compound's crystal structure shows the indole ring oriented almost perpendicularly to both the chlorophenyl and cyclohexanone rings. Intermolecular N—H⋯O hydrogen bonds form chains, and weak C—H⋯π interactions link these chains into layers .
Compound Description: This series of quinazolin-4-ones was synthesized and evaluated for anticancer activity against HT-29 human colorectal adenocarcinoma cells. Molecular docking studies were used to assess their binding affinities to p38α. Compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited promising activity at concentrations below 10 μg/mL .
Compound Description: This zwitterionic compound exists in the enolate form. Its crystal structure is characterized by specific dihedral angles between the pyrazolone ring and other ring systems. The molecules form one-dimensional chains through N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds .
Compound Description: This compound, along with its non-chlorinated analog, (S)-methyl 2-(phenylsulfonamido)-3-(1H-indol-3-yl)propanoate (1), was synthesized and characterized. Their crystal structures, determined by X-ray diffraction, reveal the presence of two intermolecular N—H…O hydrogen bonds in both compounds .
5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3a-e) and N-alkyl Derivatives
Compound Description: This series of compounds was synthesized using a triphenylphosphine-catalyzed Knoevenagel condensation reaction. The parent compounds (3a-e) were further alkylated to generate N-methyl and N-ethyl derivatives .
Compound Description: The crystal structure analysis of this compound revealed that all rings within the molecule are planar. The thiazole and phenyl rings are twisted with respect to the indole ring system .
Compound Description: This compound exists in the enamine-keto form. Its crystal structure shows a nearly coplanar pyrazolone ring and an O=C—C=C—N plane. The structure is stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular C—H⋯N hydrogen bonds link the molecules, and π–π interactions further contribute to its crystal packing .
Overview
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. The compound is of interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those involving inflammatory processes and neurodegeneration.
Source and Classification
This compound can be classified under the category of thiazole derivatives, which are known for their diverse biological activities. The presence of a pyrazole and indole structure within its framework suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation. The specific structure allows for classification within the broader field of heterocyclic compounds, which are extensively studied for their therapeutic properties.
Synthesis Analysis
Methods and Technical Details
The synthesis of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves several key steps:
Preparation of Thiazole Derivative: The synthesis often begins with the formation of a thiazole ring through the condensation of appropriate aldehydes with thioamide or thioketone derivatives.
Formation of Pyrazole: A pyrazole moiety can be synthesized by reacting hydrazine derivatives with suitable carbonyl compounds (e.g., acetylacetone) under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole components with an indole derivative through amide bond formation, typically facilitated by activating agents such as carbodiimides.
Molecular Structure Analysis
Structure and Data
The molecular structure of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can be represented in a structural formula format. Key features include:
Thiazole Ring: Provides a sulfur-containing heterocyclic framework.
Pyrazole Moiety: Contributes to the compound's biological activity.
Indole Structure: Enhances lipophilicity and potential receptor interactions.
The molecular formula is C19H18ClN5O2S, with a molecular weight of approximately 405.89 g/mol.
Chemical Reactions Analysis
Reactions and Technical Details
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may undergo several chemical reactions:
Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to release the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the oxoacetamide can be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution Reactions: The chlorophenyl group may participate in nucleophilic substitution reactions, which could modify the compound's pharmacological profile.
Mechanism of Action
Process and Data
The mechanism of action for N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is likely multifaceted, involving:
Inhibition of Inflammatory Pathways: The compound may exert anti-inflammatory effects by inhibiting pathways such as nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinases (MAPK), which are integral to inflammatory responses.
Neuroprotective Effects: It may protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases like Parkinson's disease.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide include:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water due to its hydrophobic indole component.
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications
Scientific Uses
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-y)-2 -oxoacetamide has potential applications in:
Pharmaceutical Development: As a candidate for developing anti-inflammatory drugs targeting neurodegenerative disorders.
Research Studies: Utilized in studies investigating the role of specific signaling pathways in inflammation and neuroprotection.
Biological Assays: Employed in assays assessing cellular responses to inflammatory stimuli, contributing to understanding disease mechanisms related to neuroinflammation.
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential as a therapeutic agent in contemporary biomedical research.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.